9H-芴-1-醇

描述

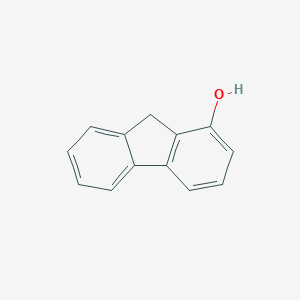

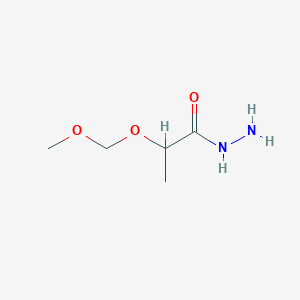

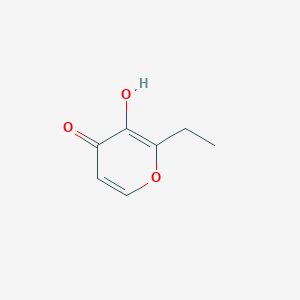

9H-Fluoren-1-ol is a chemical compound related to the fluorene family, which is a class of polycyclic aromatic hydrocarbons. The fluorene structure is characterized by a central nine-carbon ring fused to two benzene rings. The compound 9H-Fluoren-1-ol specifically refers to a fluorene molecule with a hydroxyl group attached to the first carbon of the nine-membered ring.

Synthesis Analysis

The synthesis of various fluoren-9-ones, which are closely related to 9H-Fluoren-1-ol, has been achieved through palladium-catalyzed cyclocarbonylation of o-halobiaryls, producing high yields with various substituents . Additionally, a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls has been developed as an efficient method for synthesizing 9H-fluorene derivatives10. These methods highlight the versatility and efficiency of modern synthetic approaches in the generation of fluorene derivatives.

Molecular Structure Analysis

The molecular structure of fluorene derivatives has been extensively studied. For instance, the molecular and crystal structure of 1,8-dimethylfluoren-9-one, a derivative of 9H-fluoren-9-one, has been determined using X-ray diffractometry, revealing a nearly planar molecule with a mutual inclination between benzene rings of 178.6 degrees . This structural information is crucial for understanding the reactivity and physical properties of fluorene compounds.

Chemical Reactions Analysis

Fluorene derivatives undergo various chemical reactions. For example, 9H-fluoren-9-ols can be transformed into 2-amino-2'-ketonyl biaryls through an acid-mediated azidation/ring-expansion/hydrolysis cascade, which involves the cleavage of a C-C single bond . Additionally, fluorenyl carbocations, which can be derived from fluoren-9-ols, exhibit interesting reactivity such as intramolecular hydride migration .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the planarity of the molecule and the orientation of substituents can affect the compound's reactivity and physical characteristics . The electronic and optical properties of fluorene derivatives, such as oligothiophenes terminated with fluorenylidene chromophores, have been characterized, showing broad absorption and fluorescence bands with medium-large Stokes shifts . These properties are essential for applications in materials science, particularly in the development of fluorescent materials.

科学研究应用

Polyfluorenes and Light-Emitting Devices

Cho等人(2007年)的研究讨论了合成9,9-二辛基-9H-芴的途径,该化合物用于聚芴制备发光器件。这些器件显示出极小的绿色发射,相比传统器件有显著改进,传统器件即使在开启电压(Cho et al., 2007)时也会在533纳米处显示出显著的绿色发射。

9H-咔唑的细菌转化

Waldau等人(2009年)研究了9H-咔唑的细菌转化为羟基代谢物,包括9H-咔唑-1-醇和9H-咔唑-3-醇。这项研究突出了9H-芴在细菌生物转化过程中的作用(Waldau et al., 2009)。

9H-芴衍生物的合成

Xu等人(2015年)通过Pd(0)催化的交叉偶联反应开发了一种合成9H-芴衍生物的高效方法。这种方法以其高产率和简单性而著称(Xu et al., 2015)。

蓝色发射的芴衍生物

Athira等人(2020年)对合成蓝色发射的功能化9,9-二取代芴衍生物进行了研究。这些化合物在吸收和发射等光物理性质方面显示出潜在的应用价值(Athira et al., 2020)。

寡噻吩的光学表征

Lukes等人(2007年)探讨了以(9H-芴-9-基亚甲基)色团为末端的寡噻吩的合成和光学表征。这项研究对理解这些分子的光学性质具有重要意义(Lukes et al., 2007)。

9H-芴的光诱导异构化

Kumakura等人(2019年)研究了9H-芴和1H-芴之间的光诱导可逆分子内氢原子迁移。这项研究有助于理解分子异构化过程(Kumakura et al., 2019)。

抗癌剂和蝎子配体

Kumbar等人(2019年)从1-氨基-9H-芴-9-醇合成了一种新型三牙配体,该配体在白血病细胞中显示出有希望的抗癌活性。这突显了9H-芴-1-醇衍生物在制药应用中的潜力(Kumbar et al., 2019)。

9H-芴-9-酮的溶解度

Wei等人(2012年)测定了9H-芴-9-酮在各种有机溶剂中的溶解度,为了解芴衍生物的物理性质和潜在应用提供了见解(Wei等人,2012)。

9H-芴-9-酮的单线态氧产生

Martínez等人(2004年)探讨了9H-芴-9-酮在不同微异质系统中产生单线态氧的量子产率。这项研究对理解芴化合物的化学行为具有重要意义(Martínez等人,2004)。

从9H-芴-9-醇合成联苯

Yang等人(2021年)报道了一种从9H-芴-9-醇合成2-氨基-2'-酮基联苯的方法,展示了9H-芴-1-醇在有机合成中的多功能性(Yang et al., 2021)。

安全和危害

属性

IUPAC Name |

9H-fluoren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFLISNWYDWJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951380 | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluoren-1-ol | |

CAS RN |

6344-61-2, 28724-53-0 | |

| Record name | Fluoren-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)